molecular formula C10H20ClNO2 B1397365 3-Piperidinylmethyl 2-methylpropanoate hydrochloride CAS No. 1219979-85-7

3-Piperidinylmethyl 2-methylpropanoate hydrochloride

Cat. No. B1397365
M. Wt: 221.72 g/mol
InChI Key: NBLFTMKRWXXDNQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of PMH is C11H20ClNO2. It is a derivative of piperidine, which is a six-membered nitrogen-containing ring.


Physical And Chemical Properties Analysis

PMH is a white crystalline powder. Its molecular weight is 207.7 g/mol. The compound is solid at room temperature .

Scientific Research Applications

  • Pharmaceutical Development :

    • A study by Komoto et al. (2000) synthesized new fibrates containing piperidine and other moieties, including 2-[3-[1-(4-fluorobenzoyl)-piperidin-4yl]phenoxyl-2-methylpropanoic acid, demonstrating significant activities in decreasing triglyceride, cholesterol, and blood sugar compared to bezafibrate in mice and rats (Komoto et al., 2000).
  • Biological Properties :

    • Research by Gasparyan et al. (2011) involved the synthesis of new 1-(4-substituted-phenyl)-1-alkyl(aryl)-2-phenyl-3-piperidinopropan-1-ols. The study found that some of the synthesized hydrochlorides exhibited moderate antibacterial activity, and a couple of them showed high antioxidant activity (Gasparyan et al., 2011).
  • Chemical Sensors :

    • Wang et al. (2014) developed hydrazide-based fluorescent probes incorporating piperidine for detecting Cu2+ and Hg2+ in aqueous solutions. These probes could differentiate between Cu2+ and Hg2+ with different emission characteristics and were highly sensitive (Wang et al., 2014).
  • Pharmacokinetics and Metabolism :

    • Sasaki et al. (2001) studied Roxatidine acetate hydrochloride, a piperidine derivative, and its metabolic pathways in humans using human liver microsomes. The study identified specific cytochrome P450 enzymes involved in its metabolism, providing insights into its pharmacokinetics (Sasaki et al., 2001).
  • Synthesis and Structural Analysis :

    • Szafran et al. (2007) characterized 4-Piperidinecarboxylic acid hydrochloride through X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum, providing detailed insights into its molecular and crystal structure (Szafran et al., 2007).
  • Novel Compounds Synthesis :

    • A study by Shibuya et al. (2018) on the discovery of K-604, an aqueous-soluble acyl-coenzyme A:cholesterol O-acyltransferase-1 inhibitor, involved the insertion of a piperazine unit, highlighting the role of piperidine derivatives in developing new pharmacological agents (Shibuya et al., 2018).

properties

IUPAC Name

piperidin-3-ylmethyl 2-methylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-8(2)10(12)13-7-9-4-3-5-11-6-9;/h8-9,11H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLFTMKRWXXDNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Piperidinylmethyl 2-methylpropanoate hydrochloride

CAS RN

1219979-85-7
Record name Propanoic acid, 2-methyl-, 3-piperidinylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219979-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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